molecular formula C7H3Cl2NO B1580858 2,4-Dichlorophenyl isocyanate CAS No. 2612-57-9

2,4-Dichlorophenyl isocyanate

Cat. No.: B1580858
CAS No.: 2612-57-9
M. Wt: 188.01 g/mol
InChI Key: OLBJNSPBWLCTOT-UHFFFAOYSA-N
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Description

2,4-Dichlorophenyl isocyanate is an organic compound with the molecular formula C₇H₃Cl₂NO. It is a derivative of phenyl isocyanate, where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichlorophenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 2,4-dichloroaniline with phosgene (COCl₂). The reaction proceeds as follows:

C6H3Cl2NH2+COCl2C6H3Cl2NCO+2HCl\text{C}_6\text{H}_3\text{Cl}_2\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_3\text{Cl}_2\text{NCO} + 2\text{HCl} C6​H3​Cl2​NH2​+COCl2​→C6​H3​Cl2​NCO+2HCl

This reaction is typically carried out under controlled conditions to ensure the safe handling of phosgene, which is highly toxic .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale phosgenation processes. The reaction is conducted in specialized reactors equipped with safety measures to handle the hazardous nature of phosgene. The product is then purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichlorophenyl isocyanate is used in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce the isocyanate functional group.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals and agrochemicals.

    Industry: Used in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2,4-dichlorophenyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group (N=C=O) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form stable bonds with various nucleophiles, leading to the formation of carbamates, ureas, and other derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of chlorine atoms at specific positions on the benzene ring, which can influence its reactivity and the properties of the resulting products. This makes it a valuable reagent in organic synthesis and industrial applications .

Properties

IUPAC Name

2,4-dichloro-1-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBJNSPBWLCTOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074563
Record name Benzene, 2,4-dichloro-1-isocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2612-57-9
Record name 2,4-Dichlorophenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2612-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichlorophenyl isocyanate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 2,4-dichloro-1-isocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichlorophenyl isocyanate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The research successfully demonstrates a method for synthesizing 2,4-Dichlorophenyl isocyanate using double(trichloromethyl)carbonate as a starting material []. This method highlights the impact of reaction conditions like time, temperature, and reactant ratios on the final yield. Notably, the researchers achieved a yield of 38.01% under optimized conditions, closely aligning with their predicted yield using response surface methodology.

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